1,2-Dihydro-1,2-dihydroxybenzo(b)fluoranthene
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Overview
Description
1,2-Dihydro-1,2-dihydroxybenzo(b)fluoranthene is a polycyclic aromatic hydrocarbon (PAH) derivative. It is a metabolite of benzo(b)fluoranthene, an environmental carcinogen. This compound is of interest due to its potential biological activity and its role in the metabolic pathways of PAHs .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Dihydro-1,2-dihydroxybenzo(b)fluoranthene can be synthesized from benzo(b)fluoranthene through enzymatic or chemical oxidation processes. The principal dihydrodiol metabolite formed under these conditions is trans-11,12-dihydro-11,12-dihydroxybenzo(b)fluoranthene .
Industrial Production Methods: There is limited information on the industrial production methods of this compound, as it is primarily studied in a research context rather than produced on an industrial scale .
Chemical Reactions Analysis
Types of Reactions: 1,2-Dihydro-1,2-dihydroxybenzo(b)fluoranthene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions can occur with reagents like halogens and nitrating agents.
Major Products: The major products formed from these reactions include various hydroxylated and dihydrodiol derivatives of benzo(b)fluoranthene .
Scientific Research Applications
1,2-Dihydro-1,2-dihydroxybenzo(b)fluoranthene is used in scientific research to study the metabolic pathways of PAHs and their biological effects. It is also used to investigate the mutagenicity and carcinogenicity of PAH metabolites .
Mechanism of Action
The mechanism of action of 1,2-Dihydro-1,2-dihydroxybenzo(b)fluoranthene involves its interaction with cellular enzymes and DNA. It can form DNA adducts, leading to mutations and potentially contributing to carcinogenesis. The molecular targets include various enzymes involved in the metabolism of PAHs .
Comparison with Similar Compounds
- 11,12-Dihydro-11,12-dihydroxybenzo(b)fluoranthene
- 5-Hydroxybenzo(b)fluoranthene
- 6-Hydroxybenzo(b)fluoranthene
Comparison: 1,2-Dihydro-1,2-dihydroxybenzo(b)fluoranthene is unique due to its specific dihydrodiol structure, which influences its reactivity and biological activity. Compared to other hydroxylated derivatives, it has distinct metabolic pathways and potential effects on DNA .
Properties
CAS No. |
81824-12-6 |
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Molecular Formula |
C20H14O2 |
Molecular Weight |
286.3 g/mol |
IUPAC Name |
pentacyclo[10.7.1.02,7.08,20.013,18]icosa-1(19),2,4,6,8,12(20),13,15,17-nonaene-10,11-diol |
InChI |
InChI=1S/C20H14O2/c21-17-10-16-14-8-4-3-7-13(14)15-9-11-5-1-2-6-12(11)19(18(15)16)20(17)22/h1-10,17,20-22H |
InChI Key |
CDGJJJOQUUUKNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C4=CC=CC=C4C5=CC(C(C2=C53)O)O |
Origin of Product |
United States |
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